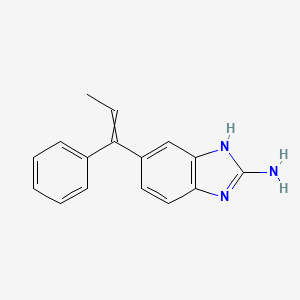
6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine
Description
6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine is a compound of interest in various fields of chemistry and pharmacology. This compound features a benzimidazole core, which is a common structural motif in many biologically active molecules. The presence of the phenylprop-1-en-1-yl group adds to its chemical diversity and potential reactivity.
Properties
CAS No. |
88599-76-2 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
6-(1-phenylprop-1-enyl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H15N3/c1-2-13(11-6-4-3-5-7-11)12-8-9-14-15(10-12)19-16(17)18-14/h2-10H,1H3,(H3,17,18,19) |
InChI Key |
MKNFYJCZGXZHJI-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine typically involves the reaction of 1-phenylprop-1-en-1-yl derivatives with benzimidazole precursors. One common method involves the use of alkylation reactions where the benzimidazole is treated with 1-phenylprop-1-en-1-yl halides under basic conditions . Another approach includes the use of transition metal-catalyzed coupling reactions, which can offer higher yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazoles.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The pathways involved often include inhibition of key enzymes in metabolic processes, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Phenylprop-1-en-1-yl-benzimidazole: Similar structure but lacks the amine group.
2-Phenylbenzimidazole: Lacks the prop-1-en-1-yl group.
Benzimidazole derivatives: Various substitutions on the benzimidazole ring.
Uniqueness
6-(1-Phenylprop-1-en-1-yl)-1H-benzimidazol-2-amine is unique due to the combination of the benzimidazole core with the phenylprop-1-en-1-yl group and the presence of an amine functionality.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


